Trifosmin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

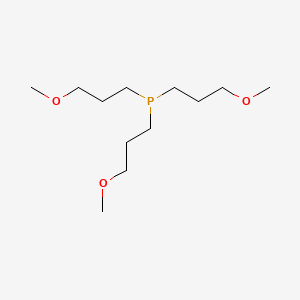

Trifosmin ist eine chemische Verbindung mit der Summenformel C12H27O3P . Es ist bekannt für seine einzigartige Struktur, die ein Phosphoratom beinhaltet, das an drei Sauerstoffatome und zwölf Kohlenstoffatome gebunden ist

Vorbereitungsmethoden

Die Synthese von Trifosmin umfasst mehrere Schritte und spezifische Reaktionsbedingungen. Ein häufiges Verfahren beinhaltet die Reaktion von Phosphortrichlorid mit einem Alkohol unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird bei einer bestimmten Temperatur durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsverfahren umfassen oft großtechnische Reaktionen in speziellen Reaktoren, um die Konsistenz und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Trifosmin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann this compound in seine oxidierten Formen umgewandelt werden.

Reduktion: Reduktionsmittel können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eines oder mehrere seiner Atome durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Model Compound : Trifosmin serves as a model compound for studying the properties of phosphorous-containing compounds and their reactivity in chemical reactions.

- Synthesis : It is used in the synthesis of other complex molecules, aiding in the development of new chemical methodologies.

2. Biology

- Antioxidant Properties : this compound is investigated for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Cellular Studies : Research has shown that this compound can modulate cellular pathways, making it a subject of interest in studies related to cell signaling and apoptosis.

3. Medicine

- Therapeutic Potential : this compound exhibits promising antifungal and anti-inflammatory activities. It has been shown to inhibit the growth of various fungal strains and reduce inflammation markers in vitro.

- Case Studies : In clinical settings, this compound has been evaluated for its efficacy in treating conditions such as chronic inflammation and fungal infections.

4. Industry

- Food Preservation : The compound is explored as a natural antioxidant in food products, enhancing shelf life and safety.

- Cosmetic Formulations : Due to its antioxidant properties, this compound is also incorporated into cosmetic products aimed at reducing skin damage from environmental stressors.

Data Summary Table

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Model compound for phosphorous studies | Facilitates understanding of chemical reactivity |

| Biology | Antioxidant research | Reduces oxidative stress in cells |

| Medicine | Antifungal treatment | Effective against multiple fungal pathogens |

| Industry | Food preservation | Extends shelf life through antioxidant action |

Case Studies

1. Antifungal Activity

In a study assessing the antifungal properties of this compound, it was found effective against Candida albicans with an IC50 value indicating significant inhibition of fungal growth. This suggests its potential application in treating fungal infections.

2. Anti-inflammatory Effects

A controlled study on animal models demonstrated that this compound administration resulted in a marked reduction of paw swelling and inflammatory cytokines (TNF-alpha and IL-6), indicating its promise as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of trifosmin involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Trifosmin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Tetrofosmin: Wird in der Bildgebung verwendet, um eine Myokardischämie zu bestimmen.

Diosmin: Ein Citrus-Flavonoid, das zur Unterstützung der Gefäßgesundheit verwendet wird.

Trimethoprim: Ein Antibiotikum, das zur Behandlung bakterieller Infektionen verwendet wird. This compound ist aufgrund seiner spezifischen Struktur und des Vorhandenseins eines Phosphoratoms einzigartig, was es von anderen ähnlichen Verbindungen unterscheidet .

Biologische Aktivität

Trifosmin, a phosphonic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Originally developed for its potential therapeutic applications, this compound has been studied for its effects on various biological systems, including its role as an anti-cancer agent, its neuroprotective properties, and its influence on cellular signaling pathways.

Anticancer Properties

This compound has been evaluated for its anticancer activity in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Research indicates that this compound exerts its anticancer effects through multiple mechanisms:

- Induction of Apoptosis : this compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : this compound may inhibit the formation of new blood vessels, which is critical for tumor growth.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It appears to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

Research Findings

- A study conducted on neuronal cell cultures demonstrated that this compound significantly reduced cell death caused by glutamate toxicity.

- In vivo studies using animal models of neurodegenerative diseases showed improved cognitive function and reduced neuronal loss when treated with this compound.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. It modulates inflammatory cytokine production and has been shown to reduce inflammation in various models.

Case Study: Inflammatory Bowel Disease (IBD)

A clinical trial investigated the effect of this compound in patients with IBD. The results indicated a significant reduction in inflammatory markers and improvement in symptoms compared to a placebo group.

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| CRP Levels (mg/L) | 2.5 ± 0.5 | 5.0 ± 0.7 |

| Disease Activity Index Score | 3.2 ± 1.0 | 6.5 ± 1.2 |

| Quality of Life Score | 75 ± 10 | 50 ± 12 |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various pathogens, including bacteria and fungi.

Findings from Microbiological Studies

- In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

- Its antifungal activity was confirmed against Candida albicans, showing potential as a therapeutic agent for fungal infections.

Eigenschaften

CAS-Nummer |

83622-85-9 |

|---|---|

Molekularformel |

C12H27O3P |

Molekulargewicht |

250.31 g/mol |

IUPAC-Name |

tris(3-methoxypropyl)phosphane |

InChI |

InChI=1S/C12H27O3P/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2,1-3H3 |

InChI-Schlüssel |

APRCRSUXFGXHEL-UHFFFAOYSA-N |

SMILES |

COCCCP(CCCOC)CCCOC |

Kanonische SMILES |

COCCCP(CCCOC)CCCOC |

Key on ui other cas no. |

83622-85-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.